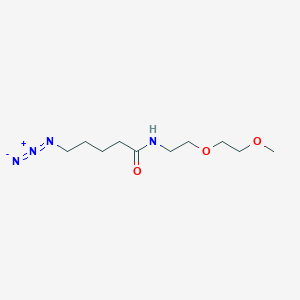
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is an organic compound with a complex structure that includes an azido group, a methoxyethoxy group, and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide typically involves multiple steps. One common method includes the conversion of an appropriate alcohol to an azide using a reagent such as sodium azide. This process can be facilitated by the Appel reaction or Mitsunobu reaction, which are well-known methods for introducing azido groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can form covalent bonds with various biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azido-2-(2-methoxyethoxy)ethane: Shares the azido and methoxyethoxy groups but has a simpler structure.
5-Azido-N-(2-methoxyethyl)pentanamide: Similar backbone but lacks the additional methoxyethoxy group.
Uniqueness
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H20N4O3 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
5-azido-N-[2-(2-methoxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C10H20N4O3/c1-16-8-9-17-7-6-12-10(15)4-2-3-5-13-14-11/h2-9H2,1H3,(H,12,15) |
Clé InChI |
OPGQJRBKRKONKL-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCNC(=O)CCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

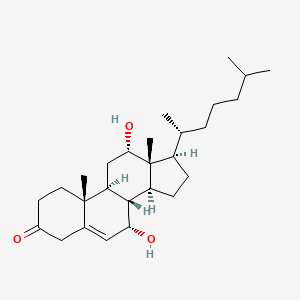

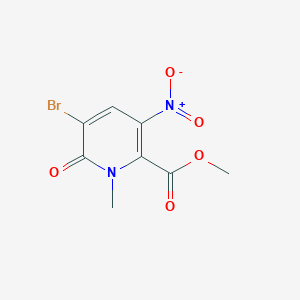
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
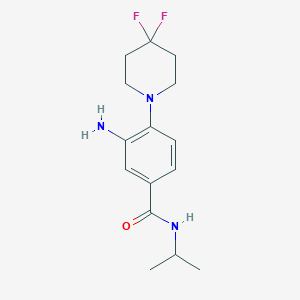
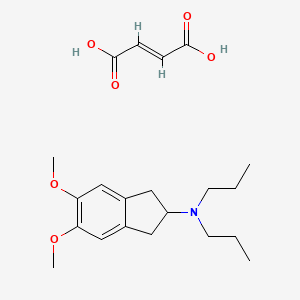
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)


![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
